molecular formula C9H16ClNO2 B2863078 Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride CAS No. 2253630-26-9

Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride

Cat. No.: B2863078
CAS No.: 2253630-26-9
M. Wt: 205.68
InChI Key: BYXGEQWAGMDZLW-UHFFFAOYSA-N
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Description

Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is known for its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride involves several steps. One common method includes the annulation of the cyclopentane ring and the four-membered ring. These approaches employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 4-azaspiro[2.5]octane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-2-5-10-9(6-7)3-4-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXGEQWAGMDZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-26-9
Record name methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride
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